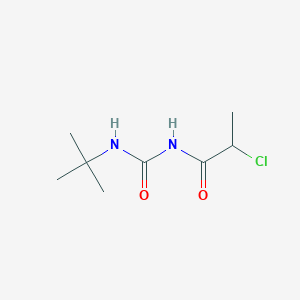

3-Tert-butyl-1-(2-chloropropanoyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Tert-butyl-1-(2-chloropropanoyl)urea is a chemical compound with the IUPAC name N-(tert-butyl)-N’-(2-chloropropanoyl)urea . It has a molecular weight of 206.67 .

Molecular Structure Analysis

The InChI code for 3-Tert-butyl-1-(2-chloropropanoyl)urea is 1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Tert-butyl-1-(2-chloropropanoyl)urea include a molecular weight of 206.67 . More specific properties like melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Metabolism and Pharmacokinetics

Research on compounds similar to 3-Tert-butyl-1-(2-chloropropanoyl)urea, such as 1-Aryl-3-(2-chloroethyl)ureas, has highlighted their cytotoxic and antineoplastic activities. Studies involving the disposition and metabolism of these molecules in mice have shown that they are widely distributed throughout the body, including the brain, and are extensively metabolized with less than 20% remaining unchanged in plasma after 1 hour. The metabolic pathways involve N-dealkylation and hydroxylation processes, indicating a complex interaction with the body's metabolic enzymes, particularly cytochrome P450. This suggests a potential for these compounds in cancer treatment due to their cytotoxic effects not being related to DNA alkylation, unlike their parent molecules (Maurizis et al., 1998).

Synthetic Applications

The Curtius rearrangement, involving the transformation of aromatic carboxylic acids to protected anilines and aromatic ureas, represents another application area. This chemical reaction is essential for synthesizing various aniline derivatives, showcasing the versatility of urea derivatives in organic synthesis. The process is compatible with a wide range of functional groups, enabling the synthesis of compounds with diverse biological and pharmacological activities (Lebel & Leogane, 2006).

Environmental and Analytical Chemistry

Urea derivatives, including those similar to 3-Tert-butyl-1-(2-chloropropanoyl)urea, have been investigated for their environmental impact, particularly as antifouling agents in marine environments. Analytical methods have been developed for the determination of these compounds and their degradation products in marine sediments, highlighting their persistence and potential ecological impacts. Such studies underscore the importance of monitoring and regulating the use of urea derivatives in marine coatings to prevent adverse environmental effects (Gatidou et al., 2004).

Antineoplastic Potential

The antineoplastic potential of 1-Aryl-3-(2-chloroethyl)urea derivatives has been explored, with some derivatives exhibiting significant cytotoxicity against cancer cell lines. These compounds have shown promise in extending the survival time of mice with leukemia tumors, highlighting their potential for cancer treatment. Such studies contribute to the understanding of the mechanism of action of these compounds and their potential therapeutic applications (Lacroix et al., 1988).

Safety and Hazards

特性

IUPAC Name |

N-(tert-butylcarbamoyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIAQJPBFOSSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)NC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-1-(2-chloropropanoyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2702253.png)

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2702257.png)

![Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate](/img/structure/B2702260.png)

![N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2702266.png)

![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702269.png)

![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2702273.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)